molecular formula C16H20F3N3O3S B2543717 1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034386-47-3

1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2543717
CAS No.: 2034386-47-3
M. Wt: 391.41
InChI Key: JBASNEPZKCUYEC-UHFFFAOYSA-N
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Description

1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS Number: 2034386-47-3) is a synthetic organic compound with a molecular formula of C 16 H 20 F 3 N 3 O 3 S and a molecular weight of 391.4 g/mol . This urea derivative is characterized by its complex molecular architecture, which incorporates an 8-azabicyclo[3.2.1]octane core—a bridged bicyclic structure often associated with pharmacological activity—functionalized with a methylsulfonyl group and a 2-(trifluoromethyl)phenyl moiety . While specific biological data for this compound is not available in the searched literature, its structural features are of significant interest in medicinal chemistry. The 8-azabicyclo[3.2.1]octane scaffold is a well-known pharmacophore present in a variety of bioactive molecules . Furthermore, compounds featuring a urea linkage and a sulfonyl group are frequently investigated for their potential to modulate enzyme activity . For instance, research into related fused-ring urea compounds has explored their utility as inhibitors of enzymes like arginase, a key metalloenzyme involved in the urea cycle and immune regulation . Arginase inhibitors have shown promise in preclinical research for applications in oncology and immunology . This compound is offered as a high-purity chemical reference standard and building block for use in discovery chemistry and biological screening programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3S/c1-26(24,25)22-11-6-7-12(22)9-10(8-11)20-15(23)21-14-5-3-2-4-13(14)16(17,18)19/h2-5,10-12H,6-9H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBASNEPZKCUYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of urea derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Structural Characteristics

The compound features a bicyclic framework known as 8-azabicyclo[3.2.1]octane , which is substituted with a methylsulfonyl group and a trifluoromethyl-phenyl group . These substituents play crucial roles in modulating the compound's biological activity.

Feature Description
Molecular Formula C₁₃H₁₉F₃N₂O₃S
Molecular Weight Approx. 335.37 g/mol
Bicyclic Structure 8-Azabicyclo[3.2.1]octane
Functional Groups Methylsulfonyl, Urea, Trifluoromethyl

Antibacterial Properties

Research has indicated that compounds containing sulfonyl and trifluoromethyl groups exhibit enhanced antibacterial activity. In a study examining various urea derivatives, the presence of these groups significantly improved the minimum inhibitory concentration (MIC) against Bacillus mycoides, Escherichia coli, and Candida albicans . For instance, one derivative showed an MIC value of 4.88 µg/mL against these pathogens.

Anticancer Activity

The anticancer potential of this compound was evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results demonstrated that the compound exhibited IC50 values superior to those of established chemotherapeutic agents like Doxorubicin . Specifically, the compound displayed IC50 values of 44.4 µM against PACA2 cells, indicating promising anticancer activity.

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of key enzymes : The urea moiety may interact with enzyme active sites, disrupting critical pathways in bacterial and cancer cell metabolism.
  • Induction of oxidative stress : Similar compounds have been shown to induce reactive oxygen species (ROS), leading to apoptosis in cancer cells .
  • Modulation of cell signaling pathways : The trifluoromethyl group can enhance lipophilicity, facilitating cellular uptake and interaction with membrane receptors.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that derivatives similar to our compound exhibited significant antibacterial properties with low toxicity profiles .
  • Antitumor Activity : In another investigation, the compound was tested alongside other urea derivatives, revealing a structure-activity relationship that indicated enhanced potency with specific substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and reported biological activities.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea 8-azabicyclo[3.2.1]octane 8-methylsulfonyl; 3-urea linked to 2-(trifluoromethyl)phenyl ~445 (estimated) Hypothesized sodium channel modulation; enhanced metabolic stability due to methylsulfonyl
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) Thiazole-phenyl 4-(chloromethyl)thiazole; 2-(trifluoromethyl)phenyl urea 412.1 Moderate yield (52.7%); potential kinase inhibition
1-(3-Azabicyclo[3.3.0]oct-3-yl)-3-(4-carboxybenzenesulphonyl)urea 3-azabicyclo[3.3.0]octane 4-carboxybenzenesulphonyl urea ~380 (estimated) Biotransformation product in humans; sulfonamide-based activity
1-[1-[[8-(Cyclopropanecarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl]methyl]piperidin-4-yl]-3-[3-fluoro-5-(trifluoromethyl)phenyl]urea 8-azabicyclo[3.2.1]octene Cyclopropanecarbonyl; piperidinylmethyl; 3-fluoro-5-(trifluoromethyl)phenyl urea 494.5 GPCR (Cxcr3) targeting; high lipophilicity (XlogP = 3.1)
8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol 8-azabicyclo[3.2.1]octane 8-methyl; 3-hydroxy linked to 4-(trifluoromethyl)phenyl ~315 Alcohol derivative; potential CNS activity due to trifluoromethyl group

Key Structural and Functional Insights:

Core Modifications: The 8-azabicyclo[3.2.1]octane scaffold in the target compound provides conformational rigidity compared to smaller bicyclic systems (e.g., 3-azabicyclo[3.3.0]octane in ), which may improve selectivity for specific targets .

Substituent Effects: The 2-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs . Urea-linked chloromethylthiazole derivatives () exhibit lower molecular weights (~412 g/mol) but reduced metabolic stability due to reactive chloromethyl groups .

GPCR-targeting analogs () demonstrate that urea substituents can modulate hydrogen-bonding interactions critical for receptor binding .

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